molecular formula C27H25Br2N3O2 B2856225 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide CAS No. 313398-45-7

4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide

Cat. No. B2856225
CAS RN: 313398-45-7
M. Wt: 583.324
InChI Key: GHZVVHQDMIJGRY-UHFFFAOYSA-N
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Description

The compound “4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Tautomerism and Structural Analysis

  • Research on NH-pyrazoles, similar in structure to the queried compound, has explored tautomerism and structural properties. Compounds with a phenol residue demonstrated unique tautomerism, stabilized by complex hydrogen bond patterns, indicating potential interest in the study of molecular stability and structural dynamics in pyrazole derivatives (Cornago et al., 2009).

Material Science and Optoelectronics

  • Novel heterocyclic compounds based on pyrazole derivatives have been synthesized and characterized, showing promising applications for opto-electronic devices due to their thermal, optical, and electrical properties. This suggests potential utility of the compound in similar applications (Ramkumar & Kannan, 2015).

Biofilm and Enzyme Inhibition

  • Synthesis of bis(pyrazole-benzofuran) hybrids possessing piperazine linkers demonstrated potent bacterial biofilm and MurB enzyme inhibitory activities. Such studies highlight the potential biomedical applications of pyrazole derivatives in combating bacterial infections and resistance (Mekky & Sanad, 2020).

properties

IUPAC Name

4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(2,4-dimethylphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Br2N3O2/c1-17-3-12-23(18(2)15-17)30-26(33)13-14-27(34)32-25(20-6-10-22(29)11-7-20)16-24(31-32)19-4-8-21(28)9-5-19/h3-12,15,25H,13-14,16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZVVHQDMIJGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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